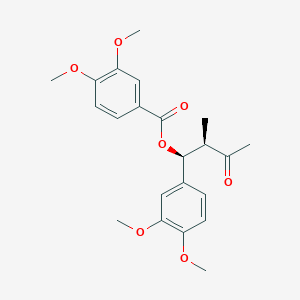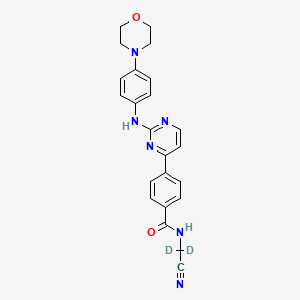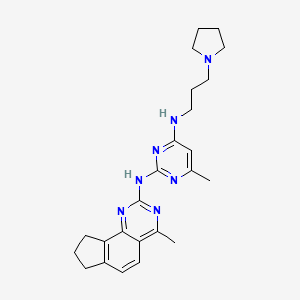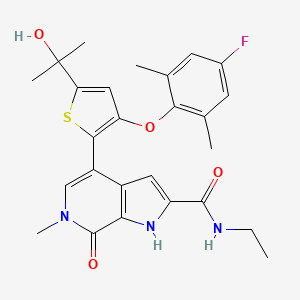
Schibitubin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schibitubin I is a lignin compound with notable neuroprotective activity. It can be isolated from the fruits of Schisandra bicolor var. tuberculata . Lignins are complex organic polymers found in the cell walls of plants, contributing to their structural integrity and resistance to decay.
準備方法
Synthetic Routes and Reaction Conditions: Schibitubin I is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the fruits of Schisandra bicolor var. tuberculata . The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific natural source and the complexity of its extraction process. Research is ongoing to develop more efficient extraction and purification techniques to facilitate its broader use.
化学反応の分析
Types of Reactions: Schibitubin I, being a lignin, can undergo various chemical reactions typical of phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the lignin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the lignin structure.
科学的研究の応用
Schibitubin I has several scientific research applications, particularly due to its neuroprotective properties :
Chemistry: It serves as a model compound for studying the chemical behavior of lignins and their derivatives.
Biology: this compound is used in research on neurodegenerative diseases due to its ability to protect neuronal cells.
Medicine: Its neuroprotective activity makes it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: While not widely used industrially, this compound’s properties are of interest for developing bio-based materials and additives.
作用機序
Schibitubin I exerts its neuroprotective effects through several mechanisms :
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in neuronal cells.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, protecting neurons from inflammation-induced damage.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
類似化合物との比較
Schisandrin: Another lignin from Schisandra species with similar neuroprotective properties.
Euryalin A and B: Lignans with antioxidant activities, though their structures and activities differ slightly from Schibitubin I.
Uniqueness: this compound is unique due to its specific source (Schisandra bicolor var. tuberculata) and its potent neuroprotective activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other lignins and lignan compounds.
特性
分子式 |
C22H26O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
[(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O7/c1-13(14(2)23)21(15-7-9-17(25-3)19(11-15)27-5)29-22(24)16-8-10-18(26-4)20(12-16)28-6/h7-13,21H,1-6H3/t13-,21-/m0/s1 |
InChIキー |
AGVOQRRWXUMWQJ-ZSEKCTLFSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
正規SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)




![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)





